N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
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Overview
Description
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chromen-7-yl moiety, which is a key structural feature contributing to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl with glycine derivatives. One common method includes the use of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide as an intermediate . The reaction is carried out in dry dimethylformamide (DMF) with triethylamine (TEA) as a base, and the mixture is heated at 70°C . The completion of the reaction is monitored by thin-layer chromatography (TLC), and the product is isolated by precipitation in ethanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and glycine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to 100°C and solvents like DMF, ethanol, and water .
Major Products
The major products formed from these reactions include various substituted coumarins, quinone derivatives, and reduced forms of the original compound .
Scientific Research Applications
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety is known to inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, the compound’s anti-inflammatory and anticancer activities are attributed to its ability to modulate various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
- (3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid
Uniqueness
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is unique due to its specific combination of the chromen-7-yl moiety with glycine derivatives, which enhances its biological activity and potential therapeutic applications . Its ability to undergo various chemical reactions and its diverse range of applications in scientific research further distinguish it from similar compounds .
Properties
Molecular Formula |
C16H16N2O7 |
---|---|
Molecular Weight |
348.31 g/mol |
IUPAC Name |
2-[[2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H16N2O7/c1-9-4-16(23)25-12-5-10(2-3-11(9)12)24-8-14(20)17-6-13(19)18-7-15(21)22/h2-5H,6-8H2,1H3,(H,17,20)(H,18,19)(H,21,22) |
InChI Key |
GLOFFBAUMKTGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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